Éprosartan
Vue d'ensemble
Description
L'éprosartan est un composé pharmaceutique classé comme antagoniste des récepteurs de l'angiotensine II. Il est principalement utilisé pour traiter l'hypertension artérielle (hypertension) en bloquant l'action de l'angiotensine II, une substance naturelle qui resserre les vaisseaux sanguins, permettant au sang de circuler plus facilement et au cœur de pomper plus efficacement . L'éprosartan est également utilisé dans la prise en charge de la néphropathie diabétique et de l'insuffisance cardiaque congestive .
Mécanisme D'action
Target of Action
Eprosartan primarily targets the Angiotensin II Type 1 (AT1) receptor . This receptor is a part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance. By acting on this receptor, Eprosartan can effectively manage conditions like hypertension, diabetic nephropathy, and congestive heart failure .
Mode of Action
Eprosartan acts as an Angiotensin II receptor antagonist . It prevents the binding of angiotensin II to the AT1 receptor . This blockade leads to two main actions:
- Relaxation of vascular smooth muscle and vasodilation, which helps lower blood pressure .
- Inhibition of norepinephrine production, further reducing blood pressure .
Biochemical Pathways
Eprosartan affects the renin-angiotensin system . By blocking the AT1 receptor, it disrupts the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and a reduction in the secretion of vasopressin and aldosterone . The overall effect is a decrease in blood pressure .
Pharmacokinetics
Eprosartan’s pharmacokinetics can be described by a two-compartment model with zero-order absorption . It has a log-linear relationship between concentration and the decrease in systolic blood pressure (SBP) . A hypothetical effect compartment is used to describe hysteresis in the drug effect .
Result of Action
The molecular and cellular effects of Eprosartan’s action result in a decrease in blood pressure . By blocking the AT1 receptor, Eprosartan causes vasodilation and reduces the secretion of vasopressin and aldosterone . This leads to a decrease in total peripheral resistance and blood volume, thereby reducing blood pressure .
Applications De Recherche Scientifique
Eprosartan has a wide range of scientific research applications, including:
Chemistry: Eprosartan is used as a model compound in studies involving angiotensin II receptor antagonists and their synthesis.
Biology: Research on eprosartan helps in understanding the biological pathways and mechanisms involved in blood pressure regulation.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'éprosartan peut être synthétisé par un processus en plusieurs étapes impliquant les étapes clés suivantes :
Formation du cycle imidazole : La synthèse commence par la formation du cycle imidazole, qui est un composant crucial de la structure de l'éprosartan.
Fixation du groupe butyle : Un groupe butyle est introduit dans le cycle imidazole par une série de réactions.
Addition du groupe carboxybenzyle : Le groupe carboxybenzyle est ensuite fixé au cycle imidazole.
Incorporation du cycle thiophène : Enfin, un cycle thiophène est incorporé dans la structure pour compléter la synthèse de l'éprosartan.
Méthodes de production industrielle : La production industrielle de l'éprosartan implique l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Des techniques telles que la dispersion solide et les systèmes de libération de médicaments auto-microémulsifiant ont été utilisées pour améliorer la solubilité et la biodisponibilité de l'éprosartan .
Analyse Des Réactions Chimiques
Types de réactions : L'éprosartan subit plusieurs types de réactions chimiques, notamment :
Oxydation : L'éprosartan peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein de la molécule d'éprosartan.
Substitution : Des réactions de substitution peuvent se produire à différentes positions sur la molécule d'éprosartan, conduisant à la formation de dérivés.
Réactifs et conditions courantes :
Agents oxydants : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Agents réducteurs : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs couramment utilisés.
Réactifs de substitution : Les agents halogénants et les nucléophiles sont souvent utilisés dans les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'éprosartan, qui peuvent avoir différentes propriétés pharmacologiques et applications .
4. Applications de la recherche scientifique
L'éprosartan a une large gamme d'applications de recherche scientifique, notamment :
Chimie : L'éprosartan est utilisé comme composé modèle dans des études impliquant les antagonistes des récepteurs de l'angiotensine II et leur synthèse.
Biologie : La recherche sur l'éprosartan aide à comprendre les voies biologiques et les mécanismes impliqués dans la régulation de la pression artérielle.
Industrie : L'éprosartan est utilisé dans l'industrie pharmaceutique pour le développement de médicaments antihypertenseurs.
5. Mécanisme d'action
L'éprosartan exerce ses effets en bloquant sélectivement la liaison de l'angiotensine II au récepteur AT1. Cette action entraîne une vasodilatation, une réduction de la sécrétion de vasopressine et une diminution de la production et de la sécrétion d'aldostérone. L'effet global est une réduction de la pression artérielle . L'éprosartan inhibe également la production de noradrénaline, contribuant ainsi davantage à ses effets antihypertenseurs .
Composés similaires :
- Losartan
- Valsartan
- Irbesartan
- Candesartan
- Telmisartan
Comparaison : L'éprosartan est unique parmi les antagonistes des récepteurs de l'angiotensine II en raison de sa structure non biphénylique et non tétrazole . Cette différence structurelle contribue à ses propriétés pharmacocinétiques et pharmacodynamiques distinctes. Comparé à d'autres composés similaires, l'éprosartan a démontré un profil d'efficacité et de tolérance favorable, ce qui en fait une option précieuse pour le traitement de l'hypertension .
Comparaison Avec Des Composés Similaires
- Losartan
- Valsartan
- Irbesartan
- Candesartan
- Telmisartan
Comparison: Eprosartan is unique among angiotensin II receptor antagonists due to its non-biphenyl, non-tetrazole structure . This structural difference contributes to its distinct pharmacokinetic and pharmacodynamic properties. Compared to other similar compounds, eprosartan has been shown to have a favorable efficacy and tolerability profile, making it a valuable option for the treatment of hypertension .
Propriétés
IUPAC Name |
4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29)/b18-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROAFUQRIXKEMV-LDADJPATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022989 | |
Record name | Eprosartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Eprosartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015014 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble (mesylate form), 8.66e-03 g/L | |
Record name | Eprosartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00876 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eprosartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015014 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Eprosartan blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor found in many tissues (e.g., vascular smooth muscle, adrenal gland). There is also an AT2 receptor found in many tissues but it is not known to be associated with cardiovascular homeostasis. Eprosartan does not exhibit any partial agonist activity at the AT1 receptor. Its affinity for the AT1 receptor is 1,000 times greater than for the AT2 receptor. In vitro binding studies indicate that eprosartan is a reversible, competitive inhibitor of the AT1 receptor. Eprosartan has also been shown to bind to AT1 receptors both presynaptically and synaptically. Its action on presynaptic AT1 receptors results in the inhibition of sympathetically stimulated noradrenaline release. Unlike ACE inhibitors, eprosartan and other ARBs do not interfere with response to bradykinins and substance P, which allows for the absence of adverse effects that are present in ACE inhibitors (eg. dry cough)., Angiotensin II (AII) receptor blockers offer an alternative means of blocking the renin-angiotensin-aldosterone system (RAAS) to angiotensin converting enzyme (ACE) inhibitors. Being highly selective for the AII receptor subtype AT(1), AII receptor blockers may avoid side-effects associated with ACE inhibitor treatment, such as cough. Eprosartan is a non-biphenyl, non-tetrazole competitive blocker that is chemically distinct from other AII receptor blockers, which may account for differences in its pharmacological properties. It induces dual blockade of AT(1) receptors both presynaptically and postsynaptically, reducing sympathetic nerve activity to a significantly greater degree than other AT(1) receptor blockers. ..., Angiotensin II (formed from angiotensin I in a reaction catalyzed by angiotensin-converting enzyme (kininase II)), a potent vasoconstrictor, is the principal pressor agent of the renin-angiotensin system. Angiotensin II also stimulates aldosterone synthesis and secretion by the adrenal cortex, cardiac contraction, renal resorption of sodium, activity of the sympathetic nervous system, and smooth muscle cell growth. Eprosartan blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor found in many tissues (e.g., vascular smooth muscle, adrenal gland). There is also an AT2 receptor found in many tissues but it is not known to be associated with cardiovascular homeostasis. Eprosartan does not exhibit any partial agonist activity at the AT1 receptor. Its affinity for the AT1 receptor is 1,000 times greater than for the AT2 receptor. In vitro binding studies indicate that eprosartan is a reversible, competitive inhibitor of the AT1 receptor. Blockade of the AT1 receptor removes the negative feedback of angiotensin II on renin secretion, but the resulting increased plasma renin activity and circulating angiotensin II do not overcome the effect of eprosartan on blood pressure. Teveten does not inhibit kininase II, the enzyme that converts angiotensin I to angiotensin II and degrades bradykinin; whether this has clinical relevance is not known. It does not bind to or block other hormone receptors or ion channels known to be important in cardiovascular regulation., Selective blockade of the angiotensin II AT1 receptor represents a novel mechanism for interrupting the renin-angiotensin system without altering the potential benefits of AT2 receptor stimulation. This selective inhibition produces none of the disadvantages associated with reduced bradykinin metabolism and angiotensin II generated by non-angiotensin-converting enzyme pathways. Eprosartan is a potent (1.4 nmol/L) AT1 receptor antagonist that competitively blocks angiotensin II-induced vascular contraction. In various animal models of disease, including hypertension and stroke, eprosartan is effective in reducing disease progression. Eprosartan also has sympathoinhibitory activity, as demonstrated by an inhibition of the pressor responses induced by activation of sympathetic outflow through spinal cord stimulation in pithed rats. In contrast, some of the other angiotensin II receptor antagonists, such as losartan, at equivalent angiotensin II blocking doses, have no effect on sympathetic nervous system activity. Because eprosartan can inhibit both the direct effects of angiotensin II as well as the indirect effects that are mediated by enhanced sympathetic neurotransmission, this may represent an important advance in the treatment of elevated systolic blood pressure., Although these agents /angiotensin II receptor antagonists/ are similar to ACE inhibitors in that they decrease the effects of angiotensin II, rather than decreasing the formation of angiotensin II, drugs antagonize angiotensin II at the type I angiotensin receptor. This allows the drugs to inhibit the vasoconstrictive and aldosterone promoting effects of angiotensin II without interfering with bradykinin degradation, significantly reducing the adverse effects of cough and angioedema seen with ACE inhibitor therapy. ... /Angiotensin II receptor antagonists/ | |
Record name | Eprosartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00876 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | EPROSARTAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7521 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from methanol | |
CAS No. |
133040-01-4 | |
Record name | Eprosartan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133040-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eprosartan [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133040014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eprosartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00876 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eprosartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPROSARTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KH13Z0S0Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EPROSARTAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7521 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Eprosartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015014 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248-250 °C (mesylate form), 260-261 °C, 248 - 250 °C (mesylate form) | |
Record name | Eprosartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00876 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | EPROSARTAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7521 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Eprosartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015014 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of eprosartan?
A1: Eprosartan is a highly selective, competitive antagonist of the angiotensin II type 1 receptor (AT1R). [, , , , ] This means it binds to the AT1R and blocks the binding of angiotensin II, a potent vasoconstrictor. [, , , ]
Q2: What are the downstream effects of eprosartan binding to the AT1R?
A2: By blocking angiotensin II binding, eprosartan inhibits the downstream effects of AT1R activation. This includes:
- Vasodilation: Eprosartan reduces vasoconstriction, leading to a decrease in blood pressure. [, , , ] Studies have shown that this effect is more pronounced in the renal vasculature, suggesting a possible role for eprosartan in treating renal complications associated with hypertension. [, ]
- Reduced Aldosterone Secretion: Angiotensin II stimulates aldosterone release from the adrenal glands. Eprosartan, by blocking this effect, leads to decreased sodium and water retention, contributing to its antihypertensive effect. []
- Modulation of Sympathetic Nervous System Activity: Eprosartan has been shown to modulate the sympathetic nervous system, particularly in sodium-restricted conditions. This effect may contribute to its blood pressure-lowering properties. []
Q3: Does eprosartan have any effect on the angiotensin II type 2 receptor (AT2R)?
A3: While eprosartan primarily targets the AT1R, some studies suggest it may indirectly stimulate the AT2R. This stimulation could contribute to its positive effects on vascular function and remodeling. []
Q4: What is the molecular formula and weight of eprosartan?
A4: The molecular formula of eprosartan is C29H36N2O6, and its molecular weight is 508.6 g/mol.
Q5: Is there any spectroscopic data available for eprosartan?
A5: Yes, Fourier transform infrared (FTIR) spectroscopy has been used to characterize eprosartan mesylate. [, ] FTIR data can confirm the identity of the drug substance and ensure its compatibility with excipients in pharmaceutical formulations.
Q6: How stable is eprosartan under various conditions?
A6: Eprosartan mesylate, the common salt form used in formulations, is relatively stable. Studies have investigated its stability in various tablet formulations, demonstrating that careful control of water activity during manufacturing is crucial for maintaining stability. []
Q7: What formulation strategies are employed to improve the solubility and bioavailability of eprosartan?
A7: Eprosartan exhibits pH-dependent solubility, impacting its bioavailability. [] Various strategies have been explored to enhance its solubility and bioavailability, including:
- Solid Dispersions: Formulating eprosartan mesylate with excipients like polyethylene glycol (PEG) and mannitol can improve its dissolution rate and bioavailability. []
- Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS formulations using surfactants, oil phases, and co-surfactants have shown promising results in enhancing the solubility and bioavailability of eprosartan mesylate. []
- Nanoparticles: Incorporating eprosartan mesylate into nanoparticles using techniques like reverse micelle formation can significantly improve its solubility and dissolution rate. []
Q8: What is the pharmacokinetic profile of eprosartan?
A8: Eprosartan exhibits dose-dependent pharmacokinetics, with slight saturation of absorption observed at higher doses (400-800 mg). [] Key pharmacokinetic parameters include:
- Absorption: Eprosartan is incompletely absorbed after oral administration, with absolute bioavailability around 13%. [] Food intake can delay the time to peak concentration (Tmax) but does not significantly affect overall exposure (AUC). []
- Distribution: Eprosartan has a small volume of distribution, suggesting limited distribution to tissues. [] It exhibits high plasma protein binding (around 98%). []
- Metabolism: Eprosartan is primarily eliminated by hepatic metabolism, with a terminal half-life ranging from 5 to 9 hours. [, ]
- Excretion: Eprosartan is excreted primarily in the feces, with a small fraction excreted unchanged in urine. [, ]
Q9: Does age or gender affect the pharmacokinetics of eprosartan?
A9: Studies have shown that elderly men exhibit higher exposure (AUC and Cmax) to eprosartan compared to younger men, possibly due to increased bioavailability. [] No significant gender differences in eprosartan pharmacokinetics have been observed. [, ]
Q10: What is the clinical efficacy of eprosartan in treating hypertension?
A10: Numerous clinical trials have demonstrated the efficacy of eprosartan in lowering blood pressure in patients with mild to moderate hypertension. [, , , , , ] Studies have shown eprosartan to be at least as effective as other antihypertensive agents, such as enalapril. [, ]
Q11: Has eprosartan been studied in specific hypertensive patient populations?
A11: Yes, eprosartan has demonstrated efficacy in various hypertensive subgroups, including:
- Elderly Patients: Eprosartan effectively lowers blood pressure in elderly patients, with a good safety profile. []
- Postmenopausal Women: Eprosartan shows efficacy in managing hypertension in postmenopausal women. []
- Black Patients: Eprosartan is effective in black hypertensive patients and may be associated with a lower incidence of cough compared to angiotensin-converting enzyme (ACE) inhibitors. []
- Patients with Severe Hypertension: Eprosartan is well tolerated and may be more effective than enalapril in reducing systolic blood pressure in patients with severe hypertension. []
Q12: Does eprosartan impact glucose metabolism in diabetic hypertensive patients?
A12: Studies in hypertensive patients with type 2 diabetes suggest that eprosartan does not significantly affect glucose metabolism, even after long-term treatment (12 months). [] This finding suggests that eprosartan may be a suitable antihypertensive option for patients with both conditions.
Q13: What is the safety profile of eprosartan?
A13: Eprosartan is generally well tolerated, with a safety profile comparable to placebo in clinical trials. [, , ] The most commonly reported adverse events are mild and transient, with upper respiratory tract infections being the most frequent. []
Q14: Does eprosartan have any significant drug interactions?
A14: Eprosartan has minimal drug interactions. [] A study investigating its interaction with ranitidine found no clinically significant effects on eprosartan pharmacokinetics. []
Q15: Are there any known effects of eprosartan on uric acid metabolism?
A15: Unlike some other antihypertensive agents, eprosartan does not appear to affect uric acid excretion or serum uric acid concentrations, even at high doses. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.